Fluazinam-2-amino

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

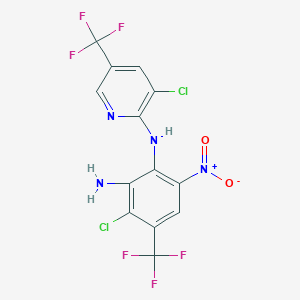

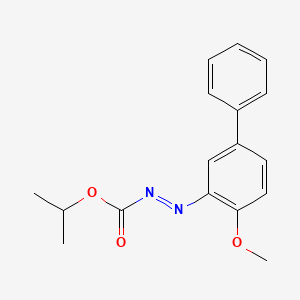

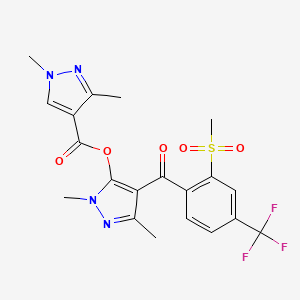

Fluazinam-2-amino is a member of the class of aminopyridines. It’s a fungicide used to control grey mould, downy mildew, and other fungal pathogens .

Synthesis Analysis

The synthesis of Fluazinam involves an amination reaction of a pyridine to obtain 2-amino, 3-chloro, 5-trifluoromethylpyridine, the addition of a strong base to the 2-amino, 3-chloro, 5-trifluoromethylpyridine, and a formation reaction of Fluazinam by coupling of the 2-amino-3-chloro-5-trifluoromethylpyridine with the 2,4-dichloro, 3,5-dinitro, benzotrifluoride . A modified QuEChERS method and LC-MS/MS have been used for the analysis of fluazinam in vegetables and fruits .Molecular Structure Analysis

The molecular formula of Fluazinam is C13H4Cl2F6N4O4 . The structure involves a 2-amino-5-(trifluoromethyl)pyridine in which one of the amino hydrogens is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

Fluazinam was found to be low to moderate persistent under dark anaerobic conditions due to the relatively rapid reduction of the nitro groups to form the MAPA, AMPA-FLUAZINAM, and DAPA metabolites . It also triggers oxidative stress in fungal cells by inducing ROS accumulation and caspase activation, leading to cellular damage and eventual cell death .Physical And Chemical Properties Analysis

Fluazinam is a yellow, odourless crystalline solid at 20 °C. It has a low aqueous solubility and a low volatility. It can be persistent in soil systems but tends not to be persistent in water .Mécanisme D'action

Fluazinam exerts its antifungal effect through a unique mode of action that involves multiple pathways. Specifically, it triggers oxidative stress in fungal cells by inducing ROS accumulation and caspase activation, leading to cellular damage and eventual cell death . It also inhibits the germination of spores and the development of infection structures .

Safety and Hazards

Fluazinam is considered hazardous according to OSHA 29 CFR 1910.1200. It is toxic by inhalation, irritating to skin, and may cause serious damage to eyes. It may cause sensitization by skin contact and poses a possible risk of harm to the unborn child . It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-1-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitro-4-(trifluoromethyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F6N4O2/c14-6-1-4(12(16,17)18)3-23-11(6)24-10-7(25(26)27)2-5(13(19,20)21)8(15)9(10)22/h1-3H,22H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEZDJYEWCAMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912302 |

Source

|

| Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazinam-2-amino | |

CAS RN |

169327-83-7 |

Source

|

| Record name | 3-Chloro-N1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitro-4-(trifluoromethyl)-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)

![2-[(2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoethanesulfonic acid](/img/structure/B6595042.png)